Ethyl benzoate
Overview
Description
Ethyl benzoate is an ester formed by the condensation of benzoic acid and ethanol. It is a colorless liquid that is almost insoluble in water but miscible with most organic solvents. This compound has a pleasant odor described as sweet, wintergreen, fruity, medicinal, cherry, and grape . It is commonly used in fragrances and artificial fruit flavors.
Mechanism of Action
Target of Action
Ethyl benzoate is an ester formed by the condensation of benzoic acid and ethanol . It is primarily used as a component of some fragrances and artificial fruit flavors . .
Mode of Action
The synthesis of this compound is primarily conducted through the esterification of benzoic acid. This process involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction follows the Fischer esterification mechanism, which is reversible .
Biochemical Pathways
For instance, benzoate is converted into benzoyl-CoA as the first step in the aerobic hybrid pathway (box pathway) . Also, benzoate can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Pharmacokinetics
This compound is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents
Result of Action
As a component of some fragrances and artificial fruit flavors , it may contribute to the sensory properties of these products.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organic compounds, pH, temperature, and nutrient availability can affect the degradation of benzoate, a component of this compound
Biochemical Analysis
Biochemical Properties
Ethyl benzoate is primarily synthesized through the esterification of benzoic acid . This process involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction follows the Fischer esterification mechanism, which is reversible
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its synthesis and degradation. As mentioned earlier, this compound is synthesized through the esterification of benzoic acid and ethanol . In terms of degradation, esters like this compound can be hydrolyzed back into their constituent alcohol and carboxylic acid
Temporal Effects in Laboratory Settings
It is known that esters like this compound are relatively stable under normal conditions but can degrade over time, particularly in the presence of heat, light, or strong acids or bases .
Metabolic Pathways
This compound is likely metabolized through ester hydrolysis, resulting in the formation of ethanol and benzoic acid . Benzoic acid can then enter the benzoate degradation pathway, where it is converted into catechol via the action of various enzymes . Catechol can then be further metabolized through various pathways, including the beta-ketoadipate pathway .
Transport and Distribution
Due to its lipophilic nature, this compound can passively diffuse across cell membranes Once inside the cell, it can be distributed to various cellular compartments depending on its interactions with intracellular molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzoate can be synthesized through the acidic esterification of benzoic acid with ethanol, using sulfuric acid as a catalyst . The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the transesterification of mthis compound with ethanol in the presence of potassium ethylate .
Industrial Production Methods: In industrial settings, this compound is produced by adding benzoic acid, anhydrous alcohol, modified clay, and a water-carrying agent into a reaction container with a water separator. The mixture is heated for refluxing to separate water, and the reaction continues until no beads appear. The reaction solution is then cooled, washed, dried, and distilled to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce benzoic acid and ethanol.
Reduction: this compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under suitable conditions.
Major Products:
Hydrolysis: Benzoic acid and ethanol.
Reduction: Benzyl alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethyl benzoate has diverse applications in scientific research:
Comparison with Similar Compounds
Ethyl benzoate can be compared with other esters such as mthis compound and propyl benzoate:
Mthis compound: Similar to this compound but has a methyl group instead of an ethyl group. It is also used in fragrances and flavors.
Propyl Benzoate: Contains a propyl group instead of an ethyl group. It has similar applications in the fragrance and flavor industry.
Uniqueness: this compound is unique due to its specific odor profile and its use in a wide range of applications, from perfumes to food flavoring .
Properties
IUPAC Name |
ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQAGJQAFMTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038696 | |
Record name | Ethyl benzoate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour | |
Record name | Benzoic acid, ethyl ester | |
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Record name | Ethyl benzoate | |
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Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
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Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
75.50 °C. @ 760.00 mm Hg | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
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Solubility |
0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
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Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.043-1.050 | |
Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.26 [mmHg] | |
Record name | Ethyl benzoate | |
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CAS No. |
93-89-0 | |
Record name | Ethyl benzoate | |
Source | CAS Common Chemistry | |
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Record name | Ethyl benzoate | |
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Record name | ETHYL BENZOATE | |
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Record name | Ethyl benzoate | |
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Record name | ETHYL BENZOATE | |
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Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
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Melting Point |
-34 °C | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl benzoate in the aroma profile of fruits?
A1: this compound contributes significantly to the characteristic aroma of various fruits like feijoa [], starfruit [], and 'Kinnow' mandarin []. Its presence, alongside other volatile compounds, shapes the unique scent profile of these fruits. Interestingly, this compound concentrations can vary based on cultivar and growing conditions, influencing the overall aroma quality. For instance, the B17 starfruit cultivar exhibits a superior aroma due to a higher content of this compound and other fruity, flowery, and woody odorants compared to other cultivars [].
Q2: How is this compound synthesized in plants like lilies?
A2: Research on the scented Lilium oriental hybrid ‘Siberia’ identified a novel BAHD acyltransferase gene, LoAAT1, responsible for this compound biosynthesis []. This enzyme catalyzes the formation of this compound, likely through the esterification of benzoic acid with ethanol. Intriguingly, LoAAT1 also exhibits activity towards mthis compound formation, suggesting a potential dual role in benzoate ester biosynthesis within this lily species.
Q3: What is the molecular structure and spectroscopic data of this compound?
A3: this compound is an ester with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol []. Its structure comprises a benzene ring attached to a carboxyl group, which is further linked to an ethyl group. Spectroscopic studies, including Raman spectroscopy [, ], provide detailed insights into its vibrational modes and molecular characteristics.
Q4: Can this compound be synthesized catalytically, and what catalysts are effective?
A4: Yes, this compound can be efficiently synthesized via the esterification of benzoic acid with ethanol using various catalysts. Some notable catalysts include:
- Ternary Ceramics: Ti3AlC2 and Ti2AlC demonstrate catalytic activity, with Ti3AlC2 favoring higher temperatures and Ti2AlC exhibiting better performance at lower temperatures [, ].
- Amberlyst 39: This acidic cation-exchange resin effectively catalyzes both the synthesis and hydrolysis of this compound in a fixed-bed reactor setup [].
- Sulfamic acid: This readily available acid has been successfully employed as a catalyst, achieving a high yield of this compound under optimized conditions [].
- Chitosan Sulfate: This bio-based catalyst offers an environmentally friendly route for this compound synthesis, showcasing excellent catalytic activity and reusability [].
- Silica-supported p-toluene sulfonic acid: This heterogeneous catalyst enables the efficient synthesis of this compound with high yield and purity [].
- Copper p-toluene sulfonate: This catalyst offers a green and efficient method for this compound synthesis, characterized by easy operation and high yield [].
Q5: What factors influence the catalytic synthesis of this compound?
A5: Several parameters impact the efficiency of this compound synthesis, including:
- Molar Ratio of Reactants: The ratio of ethanol to benzoic acid influences the equilibrium conversion, with higher ethanol ratios generally favoring esterification [].
- Temperature: Reaction temperature significantly affects the catalytic activity and selectivity. Different catalysts exhibit optimal performance at specific temperature ranges [, , ].
Q6: How does this compound behave in different solvent systems and what influences its stability?
A6: Studies on benzoyl peroxide stability in topical formulations reveal that incorporating this compound, particularly alongside C12-15 alkyl benzoate, significantly enhances the peroxide's stability []. This enhanced stability is observed in various solvent systems, with ternary mixtures demonstrating the highest stability compared to binary or single solvent systems. This finding highlights the potential of aromatic esters like this compound in stabilizing pharmaceutical formulations.
Q7: What are the applications of this compound beyond its use as a flavoring agent?
A7: While widely recognized for its aroma, this compound finds application in various fields:
Q8: How do temperature and pressure influence the physical properties of this compound?
A8: Research focusing on the thermodynamic properties of this compound provides insights into its behavior under various conditions []. Measurements of vapor pressure, liquid-phase density, and heat capacity across different temperatures contribute to a better understanding of its physical characteristics and phase transitions, which are crucial for industrial applications.
Q9: What is the significance of studying the excess molar enthalpies of this compound mixtures?
A9: Investigating the excess molar enthalpies of this compound mixtures with compounds like o-xylene, m-xylene, p-xylene, ethylbenzene, and diethyl succinate offers valuable insights into the intermolecular interactions between the components [, ]. Understanding these interactions is crucial for predicting the behavior of these mixtures in various applications, including separation processes and formulation development.
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